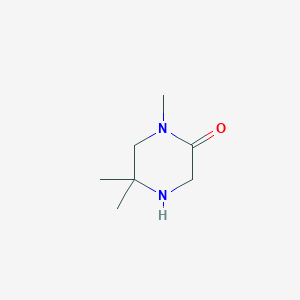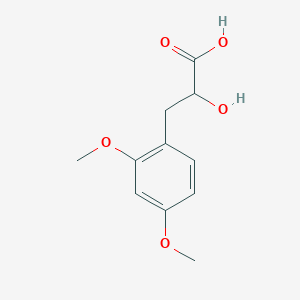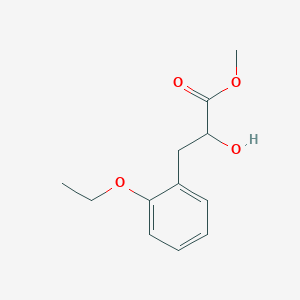
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-ethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of different esters or ethers.
Scientific Research Applications
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate has several applications in scientific research, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may have potential biological activities, such as antioxidant or antimicrobial properties, which can be explored for therapeutic purposes.
Medicine: It could be investigated for its potential use in drug development, particularly in the synthesis of new pharmaceuticals.
Industry: The compound's properties as an ester make it useful in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways to exert its biological activity. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl 3-(2-methoxyphenyl)-2-hydroxypropanoate: This compound differs by the presence of a methoxy group instead of an ethoxy group.
Methyl 3-(2-hydroxyphenyl)-2-hydroxypropanoate:
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 3-(2-ethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10,13H,3,8H2,1-2H3 |
InChI Key |
XTBQDCSEJIXDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


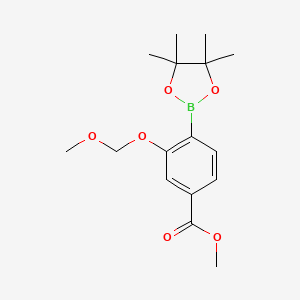

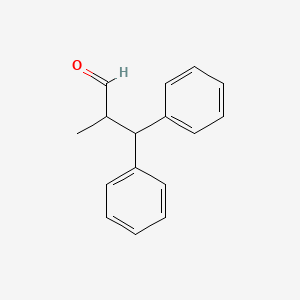
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
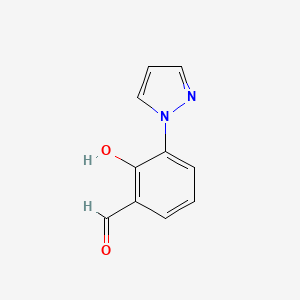
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)


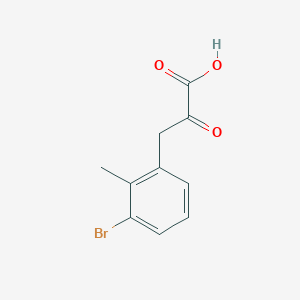
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)

![1-[(3-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B15316762.png)
